molecular formula C16H23ClN2O3 B12430713 Dehydrocarteolol Hydrochloride-d9

Dehydrocarteolol Hydrochloride-d9

Cat. No.: B12430713
M. Wt: 335.87 g/mol
InChI Key: AQKPYMCBUMYZNK-KYRNGWDOSA-N
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Description

Dehydrocarteolol-d9 (hydrochloride) is a deuterated analog of Dehydrocarteolol hydrochloride. It is primarily used as a reference standard in various analytical and research applications. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in studies involving mass spectrometry and other analytical techniques. Dehydrocarteolol hydrochloride itself is a β-adrenergic blocker with applications in treating conditions such as hypertension, angina, and glaucoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dehydrocarteolol-d9 (hydrochloride) involves the deuteration of Dehydrocarteolol hydrochlorideCommonly, deuterium gas (D2) or deuterated solvents are used in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of Dehydrocarteolol-d9 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Dehydrocarteolol-d9 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Dehydrocarteolol-d9 (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dehydrocarteolol-d9 (hydrochloride) is similar to that of Dehydrocarteolol hydrochloride. It functions as a β-adrenergic blocker, inhibiting the action of catecholamines like adrenaline and noradrenaline on β-adrenergic receptors. This inhibition leads to a decrease in heart rate, blood pressure, and intraocular pressure. The molecular targets include β1 and β2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dehydrocarteolol-d9 (hydrochloride) is unique due to its deuterated nature, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances the stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research settings where accurate quantification and tracking of molecular interactions are essential .

Properties

Molecular Formula

C16H23ClN2O3

Molecular Weight

335.87 g/mol

IUPAC Name

5-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-1H-quinolin-2-one;hydrochloride

InChI

InChI=1S/C16H22N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-8,11,17,19H,9-10H2,1-3H3,(H,18,20);1H/i1D3,2D3,3D3;

InChI Key

AQKPYMCBUMYZNK-KYRNGWDOSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C=CC(=O)N2)O.Cl

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1C=CC(=O)N2)O.Cl

Origin of Product

United States

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